molecular formula C22H25N3O7 B12100049 9-Monodemethyl Minocycline

9-Monodemethyl Minocycline

Cat. No.: B12100049
M. Wt: 443.4 g/mol
InChI Key: AZXUDNJDZHNFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 9-Monodemethyl Minocycline involves the selective demethylation of minocycline. The reaction typically requires specific reagents and conditions to achieve the desired product. Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes.

Chemical Reactions Analysis

9-Monodemethyl Minocycline undergoes various chemical reactions, including:

Scientific Research Applications

9-Monodemethyl Minocycline has several applications in scientific research:

    Chemistry: It is used as a reference compound in the study of tetracycline derivatives.

    Biology: Researchers use it to study the effects of tetracycline antibiotics on bacterial cells.

    Medicine: It serves as a model compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 9-Monodemethyl Minocycline involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other tetracycline antibiotics. The compound targets the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site .

Comparison with Similar Compounds

9-Monodemethyl Minocycline is unique among tetracycline derivatives due to its specific demethylation. Similar compounds include:

Properties

IUPAC Name

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7/c1-24-11-5-4-8-6-9-7-10-15(25(2)3)18(28)14(21(23)31)20(30)22(10,32)19(29)13(9)17(27)12(8)16(11)26/h4-5,9-10,15,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXUDNJDZHNFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)N(C)C)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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